molecular formula C16H17O2P B14390354 Oxo(diphenyl){[(prop-2-en-1-yl)oxy]methyl}-lambda~5~-phosphane CAS No. 88647-14-7

Oxo(diphenyl){[(prop-2-en-1-yl)oxy]methyl}-lambda~5~-phosphane

Cat. No.: B14390354
CAS No.: 88647-14-7
M. Wt: 272.28 g/mol
InChI Key: TVFVABHWKZXGEZ-UHFFFAOYSA-N
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Description

Oxo(diphenyl){[(prop-2-en-1-yl)oxy]methyl}-lambda~5~-phosphane is a chemical compound known for its unique structure and properties It is characterized by the presence of a phosphorus atom bonded to two phenyl groups, an oxo group, and a prop-2-en-1-yloxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxo(diphenyl){[(prop-2-en-1-yl)oxy]methyl}-lambda~5~-phosphane typically involves the reaction of diphenylphosphine oxide with an appropriate alkylating agent. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the diphenylphosphine oxide, followed by the addition of the alkylating agent to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Oxo(diphenyl){[(prop-2-en-1-yl)oxy]methyl}-lambda~5~-phosphane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides or other higher oxidation state phosphorus compounds.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: The phenyl groups or the prop-2-en-1-yloxy methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Oxo(diphenyl){[(prop-2-en-1-yl)oxy]methyl}-lambda~5~-phosphane has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it can stabilize metal complexes and facilitate various catalytic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the synthesis of advanced materials and as a precursor for other phosphorus-containing compounds with industrial relevance.

Mechanism of Action

The mechanism by which Oxo(diphenyl){[(prop-2-en-1-yl)oxy]methyl}-lambda~5~-phosphane exerts its effects involves its ability to interact with various molecular targets. The phosphorus atom can form stable bonds with metals, making it an effective ligand in catalysis. Additionally, its unique structure allows it to participate in specific chemical reactions that can modulate biological pathways or facilitate the synthesis of complex molecules.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine oxide: Similar in structure but lacks the prop-2-en-1-yloxy methyl group.

    Diphenylphosphinic acid: Contains a similar phosphorus-oxygen bond but has different substituents.

    Phosphine oxides: A broad class of compounds with varying substituents around the phosphorus atom.

Uniqueness

Oxo(diphenyl){[(prop-2-en-1-yl)oxy]methyl}-lambda~5~-phosphane is unique due to the presence of the prop-2-en-1-yloxy methyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

88647-14-7

Molecular Formula

C16H17O2P

Molecular Weight

272.28 g/mol

IUPAC Name

[phenyl(prop-2-enoxymethyl)phosphoryl]benzene

InChI

InChI=1S/C16H17O2P/c1-2-13-18-14-19(17,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h2-12H,1,13-14H2

InChI Key

TVFVABHWKZXGEZ-UHFFFAOYSA-N

Canonical SMILES

C=CCOCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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